molecular formula C12H13N3O2S2 B8639347 2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole

2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole

Cat. No.: B8639347
M. Wt: 295.4 g/mol
InChI Key: UGQMKVNHIOSTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[[5-(2-acetamido-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide

InChI

InChI=1S/C12H13N3O2S2/c1-7(16)13-5-9-3-4-11(19-9)10-6-18-12(15-10)14-8(2)17/h3-4,6H,5H2,1-2H3,(H,13,16)(H,14,15,17)

InChI Key

UGQMKVNHIOSTQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g of 2-amino-4-(5-acetylaminomethyl-2-thienyl]thiazole in 200 ml of chloroform is added 12 ml of triethylamine, and is added dropwise 1.7 g of acetyl chloride with stirring at room temperature. The whole mixture is stirred at room temperature for an hour. After completion of the reaction, the resultant mixture is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. After the residue is crystallized from ethanol, the crystals are collected by filtration and recrystallized from ethanol to give 2-acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole, melting at 251° C. with decomposition.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three

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